molecular formula C8H12ClN3 B1370694 6-Chloro-N,N-diethylpyrimidin-4-amine CAS No. 951885-37-3

6-Chloro-N,N-diethylpyrimidin-4-amine

Cat. No.: B1370694
CAS No.: 951885-37-3
M. Wt: 185.65 g/mol
InChI Key: RMAAMMALNLYICW-UHFFFAOYSA-N
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Description

6-Chloro-N,N-diethylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6 and diethylamino groups at position 2. It is a 6-membered heterocyclic compound with applications in chemical research, particularly as a precursor or intermediate in synthetic organic chemistry .

Properties

IUPAC Name

6-chloro-N,N-diethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAAMMALNLYICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650058
Record name 6-Chloro-N,N-diethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-37-3
Record name 6-Chloro-N,N-diethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-diethylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by alkylation. One common method includes the reaction of 4-aminopyrimidine with diethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-diethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

6-Chloro-N,N-diethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-diethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications
6-Chloro-N,N-diethylpyrimidin-4-amine Cl, N(Et)₂ ~199.7 Research intermediate
6-Chloro-N,N-dimethylpyrimidin-4-amine Cl, N(Me)₂ ~171.6 Industrial synthesis
Simazine Cl, N(Et)₂ (triazine core) 201.7 Herbicide
6-Chloro-N-methyl-5-nitro-N-phenyl Cl, NO₂, Ph, NMe ~279.7 Pharmaceutical intermediate

Table 2. Physicochemical Properties

Compound Name Melting Point (°C) Solubility
This compound Not reported Organic solvents
6-Chloro-N-methyl-5-nitro-N-phenyl 133.5–135.5 Methanol, ethanol
Simazine 227–229 Low water solubility

Biological Activity

6-Chloro-N,N-diethylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C₈H₁₂ClN₃. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique biological properties. The presence of a chloro substituent and diethylamino groups enhances its reactivity and potential therapeutic applications.

The compound is characterized by its specific substitution pattern, which significantly influences its biological activity. The chlorination at the 6-position and the diethylamino group at the N,N positions contribute to its lipophilicity and bioavailability, making it an interesting candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity and influence cellular pathways, leading to various biological effects such as antimicrobial and antiviral activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.
  • Antiviral Properties : Similar compounds have demonstrated antiviral effects, particularly in inhibiting viral replication.
  • Anti-inflammatory Effects : Research into related pyrimidine derivatives indicates potential anti-inflammatory activities, which may also be relevant for this compound.

Research Findings and Case Studies

A study published in Journal of Heterocyclic Chemistry explored the reactivity of pyrimidine derivatives, including this compound, in various chemical reactions. The findings highlighted its ability to undergo substitution reactions, enhancing its potential as a pharmaceutical agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralSuppression of viral replication
Anti-inflammatoryReduction of inflammatory markers

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-N,N-dimethylpyrimidin-4-amineTwo methyl groups at N positionsIncreased lipophilicity may alter bioavailability
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amineEthyl group at N positionDifferent pharmacological profile
6-Chloro-N-(phenyl)pyrimidin-2,4-diaminePhenyl substituent at N positionEnhanced interaction with biological targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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